molecular formula C14H17N5O3S B2446842 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 897830-82-9

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2446842
CAS No.: 897830-82-9
M. Wt: 335.38
InChI Key: HPHONBMGIQRMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a structurally distinct and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), making it a valuable pharmacological tool for studying cAMP-mediated signaling pathways. Its research applications are primarily focused on the experimental modeling of inflammatory diseases , including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. The compound's core structure, featuring a 4-nitrophenylmethylsulfanyl moiety, contributes to its specific binding affinity and inhibitory profile against the PDE4 enzyme family. Researchers utilize this molecule to dissect the complex role of PDE4 isoforms in cell proliferation, differentiation, and apoptosis, particularly in the context of neutrophil and macrophage activation . As a research-grade chemical probe, it enables the investigation of novel therapeutic strategies aimed at modulating the innate immune response without the clinical side effects often associated with broader anti-inflammatory agents.

Properties

IUPAC Name

4-amino-6-tert-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-14(2,3)11-12(20)18(15)13(17-16-11)23-8-9-4-6-10(7-5-9)19(21)22/h4-7H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHONBMGIQRMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl group, the amino group, and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one have been synthesized and tested for their efficacy against various bacterial and fungal strains. The presence of sulfanyl and nitrophenyl groups enhances the interaction with microbial targets, potentially leading to improved antimicrobial potency .

Anticancer Potential

Studies have shown that triazine derivatives can act as anticancer agents. The structural features of This compound may allow it to inhibit tumor growth by interfering with cellular processes such as DNA replication and repair. Molecular docking studies suggest that this compound could bind effectively to cancer-related enzymes, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. Triazine derivatives have been implicated in the inhibition of pro-inflammatory pathways. In silico studies indicate that This compound may inhibit specific enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition rates compared to control .
Study 2Evaluated anticancer properties in vitro; demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating strong activity .
Study 3Assessed anti-inflammatory effects using molecular docking; identified potential binding sites on inflammatory mediators .

Mechanism of Action

The mechanism of action of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Similar structure but lacks the nitrophenyl group.

    4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5-one: Contains a dimethoxyanilino group instead of the nitrophenyl group.

Uniqueness

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Biological Activity

The compound 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a triazine ring, a nitrophenyl group, and a sulfanyl moiety. Its chemical formula is C14H18N4O2SC_{14}H_{18}N_4O_2S with a molecular weight of 306.39 g/mol. The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds containing triazine rings exhibit a wide range of biological activities, including:

  • Antimicrobial : Various studies have shown that triazine derivatives possess antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .
  • Anticancer : Triazine derivatives have been reported to exhibit anticancer properties. For example, compounds related to the triazine structure have shown cytotoxic effects on various cancer cell lines and have been evaluated for their potential to induce apoptosis in tumor cells .
  • Anti-inflammatory : Some studies suggest that triazine derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

A study published in 2022 evaluated several triazine derivatives for their activity against Mycobacterium tuberculosis. The most potent derivative exhibited an IC50 of 2.32 μM against the H37Ra strain, indicating strong antitubercular activity .

Anticancer Activity

In another investigation focusing on anticancer properties, a derivative similar to the compound was tested against various human cancer cell lines. The results indicated significant cytotoxicity with IC50 values around 25.72 μM for MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of triazine derivatives. In a study examining the effects on inflammatory markers in vitro, certain derivatives showed promise in reducing pro-inflammatory cytokines, thus supporting their therapeutic use in inflammatory conditions .

Data Tables

Activity Type IC50 Values (μM) Target Organism/Cell Line
Antitubercular2.32Mycobacterium tuberculosis
Anticancer25.72MCF-7 (breast cancer)
Anti-inflammatoryN/AIn vitro inflammatory models

Discussion

The biological activity of This compound underscores its potential as a versatile therapeutic agent. Its structural features contribute to its interaction with biological targets, making it a candidate for further development in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one?

Methodological Answer: The compound can be synthesized via a multi-step procedure. First, 3,3-dimethyl-2-oxobutanoic acid (trimethyl pyruvic acid) is condensed with thiocarbohydrazide in ethanol under reflux for 12 hours to form 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one . Subsequent functionalization of the sulfanyl group with 4-nitrobenzyl bromide or chloride in a nucleophilic substitution reaction introduces the [(4-nitrophenyl)methyl]sulfanyl moiety. Reaction progress should be monitored via TLC, and purification achieved via recrystallization (ethanol/water). Yield optimization requires careful control of stoichiometry and temperature.

Q. How is the purity and structural integrity of this triazinone derivative validated?

Methodological Answer: Purity is assessed using thin-layer chromatography (TLC) with ethanol/ethyl acetate solvent systems. Structural confirmation requires spectroscopic methods:

  • 1H/13C NMR to verify substituent integration (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons from the 4-nitrophenyl group at 7.5–8.3 ppm).
  • FT-IR to confirm key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹).
  • Elemental analysis to validate C, H, N, and S percentages .

Q. What are the primary biological activities reported for this class of triazinone derivatives?

Methodological Answer: Triazinones with sulfanyl and nitroaryl substituents exhibit antibacterial and anti-tubercular activities. For example, structurally similar compounds show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv in microplate Alamar Blue assays. Activity correlates with electron-withdrawing groups (e.g., nitro) enhancing membrane penetration .

Advanced Research Questions

Q. How can solvent-free or one-pot synthesis strategies improve the efficiency of synthesizing this compound?

Methodological Answer: Solvent-free methods reduce purification steps and environmental impact. For analogous triazinones, reactions between 5-cyano-1,2,4-triazines and thiol-containing reagents under microwave irradiation (60–80°C, 30–60 min) achieve >85% yields. One-pot strategies using guanidine or N-acetylguanidine with nitriles could be adapted for the tert-butyl and nitrobenzyl groups, but steric hindrance may require optimized catalysts (e.g., DBU) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G* basis set) to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) against bacterial targets like enoyl-acyl carrier protein reductase (InhA) to simulate binding interactions. Focus on the nitro group’s role in hydrogen bonding with NAD+ cofactors .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. Cross-validate with in silico ADMET predictions (e.g., SwissADME) to account for bioavailability differences. For example, logP values >3.5 may reduce aqueous solubility, falsely lowering observed activity .

Q. What advanced spectroscopic techniques resolve ambiguities in structural isomerism?

Methodological Answer:

  • X-ray crystallography definitively assigns regiochemistry (e.g., sulfanyl vs. triazine ring substitution). For non-crystalline samples, NOESY NMR identifies spatial proximity between the tert-butyl and nitrobenzyl groups.
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula (e.g., C₁₅H₁₈N₆O₃S requires [M+H]⁺ at 363.1234) .

Q. How can environmental stability and degradation pathways be studied for this compound?

Methodological Answer:

  • Hydrolysis studies : Incubate in buffers (pH 3–10) at 37°C, monitor degradation via HPLC-UV. Nitro groups may confer stability under acidic conditions.
  • Photolysis : Expose to UV-Vis light (300–800 nm) and analyze photoproducts using LC-QTOF-MS. The sulfanyl group is prone to oxidation, forming sulfoxides/sulfones .

Methodological Notes

  • Safety : The compound’s nitro and sulfur groups may pose toxicity. Follow OSHA guidelines for handling irritants (e.g., nitrophenyl derivatives) and use fume hoods .
  • Data Reproducibility : Document reaction conditions (e.g., reflux time, solvent batches) meticulously. Variations in ethanol purity (<95%) can alter yields by >15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.